

An In-depth Technical Guide to the Chemical Structure of 8,8"-Biskoenigine

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Compound of Interest		
Compound Name:	8,8"-Biskoenigine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8"-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **8,8"-Biskoenigine**. Detailed experimental protocols for its isolation from natural sources and its chemical synthesis are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates its role as an antiosteoporotic agent by detailing its inhibitory effects on Cathepsin B within the RANKL signaling pathway, a critical regulator of bone resorption. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Properties

8,8"-Biskoenigine is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its chemical structure was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic techniques.[1]

Chemical Formula: C38H36N2O6

Molecular Weight: 616.71 g/mol



CAS Number: 477890-82-7

Appearance: Amorphous powder

The core structure consists of two pyranocarbazole units linked by a C-C bond between the 8 and 8" positions.

a

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Caption: Chemical structure of **8,8"-Biskoenigine**.

Spectroscopic Data

The structural confirmation of **8,8"-Biskoenigine** relies heavily on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of **8,8"-Biskoenigine** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4, 4"	7.85	S	
5, 5"	7.18	S	-
6, 6"	6.75	S	
1'-H, 1"-H	6.58	d	9.9
2'-H, 2"-H	5.58	d	9.9
7-OH, 7"-OH	5.76	S	
1-OCH3, 1"-OCH3	3.92	S	
6-CH ₃ , 6"-CH ₃	2.35	S	
3',3'-(CH ₃) ₂ , 3",3"- (CH ₃) ₂	1.48	S	_
NH	8.01	br s	

Table 2: ¹³C NMR Spectral Data of **8,8"-Biskoenigine** (125 MHz, CDCl₃)

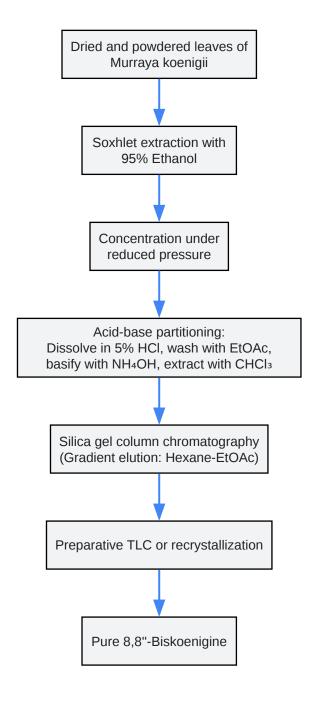


Position	Chemical Shift (δ, ppm)
1, 1"	147.2
2, 2"	118.9
3, 3"	139.0
4, 4"	119.5
4a, 4a"	123.6
5, 5"	110.1
5a, 5a"	142.8
6, 6"	115.8
7, 7"	144.9
8, 8"	104.2
8a, 8a"	129.7
9a, 9a"	103.5
1', 1"	115.9
2', 2"	127.1
3', 3"	76.9
6-CH ₃ , 6"-CH ₃	16.4
1-OCH3, 1"-OCH3	55.8
3',3'-(CH ₃) ₂ , 3",3"-(CH ₃) ₂	28.2

Experimental Protocols Isolation from Murraya koenigii

The following is a representative protocol for the isolation of carbazole alkaloids from the leaves of Murraya koenigii.





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Caption: Workflow for the isolation of **8,8"-Biskoenigine**.

Detailed Methodology:

- Plant Material: Air-dried leaves of Murraya koenigii are finely powdered.
- Extraction: The powdered leaves (1 kg) are exhaustively extracted with 95% ethanol (5 L) in a Soxhlet apparatus for 48 hours.

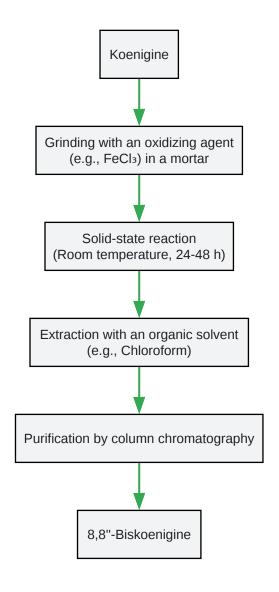


- Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
- Acid-Base Partitioning: The residue is dissolved in 5% hydrochloric acid (500 mL) and washed with ethyl acetate (3 x 300 mL) to remove acidic and neutral impurities. The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide and extracted with chloroform (3 x 400 mL).
- Column Chromatography: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alkaloid mixture is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing 8,8"-Biskoenigine are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., chloroformmethanol) to afford the pure compound.

Synthesis via Oxidative Coupling

8,8"-Biskoenigine can be synthesized from its monomer, koenigine, through a solid-state oxidative coupling reaction.[1]





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Caption: Workflow for the synthesis of **8,8"-Biskoenigine**.

Detailed Methodology:

- Starting Material: Koenigine, isolated from Murraya koenigii or synthesized, is used as the precursor.
- Reaction Setup: In a mortar, koenigine (100 mg) is intimately ground with an oxidizing agent such as ferric chloride (FeCl₃) (2 equivalents) at room temperature.
- Reaction: The solid mixture is allowed to react in the solid state for 24-48 hours. The progress of the reaction can be monitored by TLC.



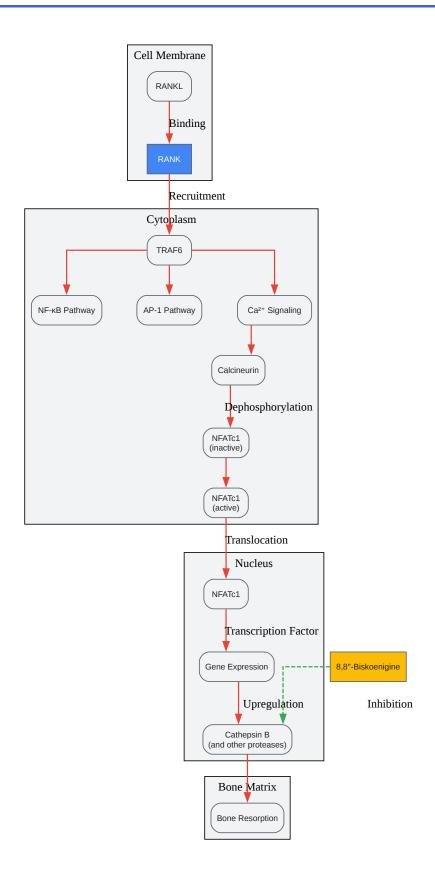
- Work-up: After the reaction is complete, the mixture is suspended in water and extracted with chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield **8,8"-Biskoenigine**.

Biological Activity and Signaling Pathway

8,8"-Biskoenigine has demonstrated significant antiosteoporotic activity.[1] This activity is attributed to its ability to inhibit Cathepsin B, a lysosomal cysteine protease that plays a crucial role in bone resorption by osteoclasts.[1]

Osteoclasts are cells responsible for the degradation of bone matrix. Their differentiation and activation are primarily regulated by the Receptor Activator of Nuclear Factor kB Ligand (RANKL) signaling pathway.





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Caption: Signaling pathway of RANKL-induced bone resorption and the inhibitory action of **8,8"-Biskoenigine**.

Mechanism of Action:

- RANKL-RANK Binding: RANKL, expressed by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursor cells.
- Signal Transduction: This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like TRAF6. This leads to the activation of several pathways, including NF-κB, AP-1, and calcium signaling.
- NFATc1 Activation: These pathways converge to activate the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells c1 (NFATc1).
- Gene Expression: Activated NFATc1 translocates to the nucleus and promotes the expression of genes essential for osteoclast function, including those encoding for proteases like Cathepsin B and Cathepsin K.
- Bone Resorption: Cathepsin B is then secreted into the resorption lacuna, where it degrades the organic components of the bone matrix.
- Inhibition by 8,8"-Biskoenigine: 8,8"-Biskoenigine exerts its antiosteoporotic effect by directly inhibiting the enzymatic activity of Cathepsin B, thereby preventing the breakdown of bone tissue.

Conclusion

8,8"-Biskoenigine is a promising natural product with a well-defined chemical structure and significant antiosteoporotic activity. This guide has provided a detailed overview of its chemical and biological properties, including comprehensive spectroscopic data and experimental protocols for its isolation and synthesis. The elucidation of its mechanism of action as a Cathepsin B inhibitor within the RANKL signaling pathway provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders. This compilation of technical information aims to facilitate future research and development efforts focused on this intriguing dimeric carbazole alkaloid.



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References

- 1. researchgate.net [researchgate.net]
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